molecular formula C8H15NO2 B072416 Pipecolic acid betaine CAS No. 1195-94-4

Pipecolic acid betaine

Cat. No. B072416
CAS RN: 1195-94-4
M. Wt: 157.21 g/mol
InChI Key: XULZWQRXYTVUTE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pipecolic acid betaine (PAB) is a naturally occurring compound found in various plant and animal tissues. It is a derivative of the amino acid lysine and is synthesized through a series of enzymatic reactions. PAB has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and biotechnology.

Scientific Research Applications

Heat-induced Formation and Role in Food Chemistry

Pipecolic acid betaine plays a significant role in the formation of N,N-dimethylpiperidinium (mepiquat) under dry thermal conditions, especially in foods. The study by Yuan et al. (2017) reveals that mepiquat is released after thermal treatment of pipecolic acid betaine, indicating its probable widespread occurrence in processed foods (Yuan et al., 2017).

Presence in Citrus Plants

Servillo et al. (2012) documented the first-time occurrence of pipecolic acid and its betaine derivative, homostachydrine, in Citrus genus plants. This discovery opens up avenues for further research on the metabolic origins and potential functions of these compounds in citrus plants (Servillo et al., 2012).

Authentication Marker in Roasted Coffee Blends

Pipecolic acid betaine (homostachydrine) and its biosynthetic precursor N-methylpipecolic acid were identified in green coffee beans of both Robusta and Arabica species. Servillo et al. (2016) suggest that the heat stability of homostachydrine makes it a potential marker for determining the content of Robusta and Arabica species in roasted coffee blends (Servillo et al., 2016).

Role in Cereal Flours

The study by Servillo et al. (2018) unveils the presence of pipecolic acid betaine in commercial flours of cereals and pseudocereals. The study highlights its potential role as a marker of rye flour occurrence in cereal-based foods, suggesting a specific metabolic significance in these plants (Servillo et al., 2018).

Organocatalysis and Synthesis in Organic Chemistry

Pipecolic acid is recognized for its utility as an organocatalyst and a novel substrate in organic synthesis, particularly in asymmetric transformations, as described by Mohapatra et al. (2015). This highlights its importance in the field of chiral synthesis and its broader implications in organic chemistry (Mohapatra et al., 2015).

properties

CAS RN

1195-94-4

Product Name

Pipecolic acid betaine

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

1,1-dimethylpiperidin-1-ium-2-carboxylate

InChI

InChI=1S/C8H15NO2/c1-9(2)6-4-3-5-7(9)8(10)11/h7H,3-6H2,1-2H3

InChI Key

XULZWQRXYTVUTE-UHFFFAOYSA-N

SMILES

C[N+]1(CCCCC1C(=O)[O-])C

Canonical SMILES

C[N+]1(CCCCC1C(=O)[O-])C

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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